molecular formula C19H24N2O5S B3637158 N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3637158
M. Wt: 392.5 g/mol
InChI Key: QBCSIOQYLHATGO-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including methoxy, dimethylphenyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,4-dimethoxybenzyl chloride reacts with the glycinamide backbone.

    Attachment of the 2,3-Dimethylphenyl Group: The 2,3-dimethylphenyl group is attached through a Friedel-Crafts acylation reaction, using 2,3-dimethylbenzoyl chloride as the acylating agent.

    Incorporation of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)glycinamide: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    N~2~-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(ethylsulfonyl)glycinamide: Contains an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its reactivity and applications.

The uniqueness of N2-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13-7-6-8-16(14(13)2)20-19(22)12-21(27(5,23)24)15-9-10-17(25-3)18(11-15)26-4/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSIOQYLHATGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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